molecular formula C8H9ClN2O2 B12824090 Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B12824090
M. Wt: 200.62 g/mol
InChI Key: UNCWZVVZTFIITH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a heterocyclic compound featuring a fused pyrrole and imidazole ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both chloro and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-aminopyrrole with ethyl chloroformate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloro group can produce the dechlorinated derivative.

    Substitution: The chloro group is a good leaving group, making the compound amenable to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohols and dechlorinated compounds.

    Substitution: Amino, thio, or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

    Methyl 3-chloro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: Lacks the 6,7-dihydro moiety, which may affect its reactivity and biological activity.

    Ethyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.

    3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.

Uniqueness: Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-7(9)11-4-2-3-5(11)10-6/h2-4H2,1H3

InChI Key

UNCWZVVZTFIITH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2CCCC2=N1)Cl

Origin of Product

United States

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